molecular formula C22H18N6O2S B1224889 2-[[5-(2-furanyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]thio]-N-(1H-indazol-6-yl)acetamide

2-[[5-(2-furanyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]thio]-N-(1H-indazol-6-yl)acetamide

Cat. No. B1224889
M. Wt: 430.5 g/mol
InChI Key: CKRFYDXCBMBJSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-(2-furanyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]thio]-N-(1H-indazol-6-yl)acetamide is a member of triazoles.

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Antibacterial and Antifungal Properties

    This compound has been explored for its efficacy against bacteria and fungi. Research indicates that derivatives of the 1,2,4-triazole ring system, which include this compound, exhibit significant antibacterial and antifungal activities. These activities make it a candidate for developing new antimicrobial agents (Günay et al., 1999); (MahyavanshiJyotindra et al., 2011).

  • Antiexudative Activity

    Derivatives of this compound have been studied for their antiexudative properties. In particular, studies have shown that certain derivatives demonstrate notable antiexudative effects, which could be beneficial in reducing inflammation and related symptoms (Chalenko et al., 2019).

  • Anticancer Potential

    Some studies have examined the anticancer potential of similar compounds. These compounds have shown selectivity and effectiveness against certain cancer cell lines, indicating their potential use in cancer treatment (Evren et al., 2019).

  • Antifungal Effects Against Candida Species

    Research on triazole-oxadiazole compounds, which are structurally related, has shown promising antifungal effects against various Candida species. This suggests the potential of this compound in antifungal applications (Çavușoğlu et al., 2018).

  • Anti-Inflammatory and Anti-Nociceptive Effects

    Similar compounds have also been synthesized and evaluated for their potential anti-inflammatory and anti-nociceptive activities, indicating their possible application in pain and inflammation management (Upmanyu et al., 2011).

properties

Product Name

2-[[5-(2-furanyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]thio]-N-(1H-indazol-6-yl)acetamide

Molecular Formula

C22H18N6O2S

Molecular Weight

430.5 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1H-indazol-6-yl)acetamide

InChI

InChI=1S/C22H18N6O2S/c1-14-4-8-17(9-5-14)28-21(19-3-2-10-30-19)26-27-22(28)31-13-20(29)24-16-7-6-15-12-23-25-18(15)11-16/h2-12H,13H2,1H3,(H,23,25)(H,24,29)

InChI Key

CKRFYDXCBMBJSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)C=NN4)C5=CC=CO5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[5-(2-furanyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]thio]-N-(1H-indazol-6-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[[5-(2-furanyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]thio]-N-(1H-indazol-6-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[[5-(2-furanyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]thio]-N-(1H-indazol-6-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[[5-(2-furanyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]thio]-N-(1H-indazol-6-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[[5-(2-furanyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]thio]-N-(1H-indazol-6-yl)acetamide
Reactant of Route 6
2-[[5-(2-furanyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]thio]-N-(1H-indazol-6-yl)acetamide

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